molecular formula C23H22N4O7S B2440029 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688060-25-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2440029
CAS No.: 688060-25-5
M. Wt: 498.51
InChI Key: KCZICUXTKRCDKT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with a unique structure that includes multiple functional groups such as amides, sulfanyl, and dioxolo groups

Properties

IUPAC Name

4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O7S/c24-20(28)10-35-23-26-15-8-19-18(33-12-34-19)7-14(15)22(30)27(23)5-1-2-21(29)25-9-13-3-4-16-17(6-13)32-11-31-16/h3-4,6-8H,1-2,5,9-12H2,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZICUXTKRCDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)N)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone core serves as the foundational structure for this compound. Its preparation typically begins with anthranilic acid derivatives, which undergo cyclization reactions to form the bicyclic framework. A common approach involves the condensation of anthranilamide with carbonyl-containing reagents under acidic or basic conditions. For instance, refluxing anthranilamide with acetic anhydride in the presence of catalytic sulfuric acid yields the 8-oxoquinazolinone intermediate.

Alternative methods employ transition metal catalysis to enhance efficiency. Copper-catalyzed oxidative coupling reactions have been reported, utilizing tert-butoxide (tBuOK) as a base to facilitate intramolecular cyclization. These protocols offer advantages in terms of mild reaction conditions and reduced byproduct formation. The resulting quinazolinone intermediate is characterized by a ketone group at position 8 and a reactive sulfur site at position 6, critical for subsequent functionalization.

Formation of the Sulfanyl Linkage

The sulfanyl (-S-) bridge connecting the carbamoylmethyl group to the quinazolinone is established through a thiol-ene reaction or nucleophilic displacement. A key intermediate, 6-mercapto-8-oxoquinazolinone, is generated by treating the quinazolinone core with thiourea in ethanol under reflux. This thiol-containing intermediate then reacts with 2-bromoacetamide in the presence of potassium carbonate (K₂CO₃) to form the carbamoylmethyl sulfanyl moiety.

Recent advancements utilize green chemistry principles to improve this step. For example, employing water as a solvent and microwave irradiation at 100°C reduces reaction time from hours to minutes while maintaining yields above 85%. The resulting 6-[(carbamoylmethyl)sulfanyl]quinazolinone derivative is purified via recrystallization from ethanol-water mixtures.

Amidation to Install the Butanamide Side Chain

The final step involves introducing the butanamide group at position 4 of the quinazolinone. This is accomplished through a two-stage process:

  • Activation of the Carboxylic Acid : The quinazolinone intermediate bearing a carboxylic acid at position 4 is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) to form the corresponding acid chloride.
  • Coupling with the Amine : The acid chloride reacts with N-(2H-1,3-benzodioxol-5-ylmethyl)butan-4-amine in the presence of triethylamine (Et₃N) as a base. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N′-dicyclohexylcarbodiimide (DCC) are employed to facilitate amide bond formation.

Optimization studies indicate that maintaining a reaction temperature of 0–5°C during the coupling step minimizes racemization and improves product purity. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography using a gradient of petroleum ether and ethyl acetate.

Industrial-Scale Optimization Strategies

Scaling up the synthesis necessitates modifications to enhance efficiency and sustainability. Continuous flow reactors have been adopted for the quinazolinone cyclization and amidation steps, reducing batch-to-batch variability. Catalytic systems using recyclable palladium-on-carbon (Pd/C) or copper nanoparticles (Cu NPs) lower metal leaching and environmental impact.

Process analytical technology (PAT) tools, such as in-line Fourier-transform infrared (FT-IR) spectroscopy, enable real-time monitoring of reaction progress. This approach has reduced overall synthesis time by 30% while maintaining a final product purity of ≥99%.

Analytical Characterization and Quality Control

Critical quality attributes of the final compound are verified through spectroscopic and chromatographic methods:

Analytical Method Key Findings
High-Resolution MS Molecular ion peak at m/z 619.1893 [M+H]⁺ (calculated 619.1898 for C₃₁H₃₀N₄O₈S)
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, quinazolinone H), δ 6.89–6.76 (m, 3H, benzodioxole H), δ 4.51 (s, 2H, SCH₂)
HPLC Purity 99.7% (C18 column, acetonitrile/water 70:30, 1.0 mL/min)

Stability studies under ICH guidelines confirm that the compound remains stable for 24 months when stored in amber glass vials at 2–8°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can be compared with other quinazolinone derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic compound that has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic uses.

Chemical Structure and Properties

This compound belongs to a class of organic compounds characterized by the presence of a benzodioxole moiety and a quinazoline derivative. The molecular formula is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S, indicating a complex structure with multiple functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it affects glycogen synthase (GYS1) activity by phosphorylating it, thereby regulating glycogen synthesis and potentially influencing insulin sensitivity .
  • Regulation of Signaling Pathways : It modulates key signaling pathways such as Wnt signaling by affecting the phosphorylation state of β-catenin (CTNNB1), which is crucial for cell proliferation and differentiation .
  • Anti-Apoptotic Effects : The compound promotes the formation of anti-apoptotic complexes that can inhibit extrinsic apoptotic signaling pathways. This suggests potential applications in protecting cells from apoptosis under stress conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells while sparing normal cells. In glucose-starved tumor cells, it has shown effectiveness in inhibiting cell proliferation and promoting cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of the compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 10 µM. The study concluded that the compound activates caspase pathways leading to apoptosis .

Study 2: Insulin Sensitivity

Another study investigated the role of this compound in enhancing insulin sensitivity in skeletal muscle cells. It was found to significantly increase glucose uptake and glycogen synthesis through GYS1 modulation .

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Insulin SensitivityEnhances glucose uptake

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclocondensation to form the quinazoline core and nucleophilic substitution for introducing the sulfanyl and benzodioxole groups. Key steps include:

  • Quinazoline core formation : Cyclocondensation of substituted anthranilic acid derivatives under reflux with acetic anhydride .
  • Functionalization : Thiolation at position 6 using carbamoylmethylsulfanyl groups via nucleophilic substitution (e.g., K₂CO₃ in DMSO at 80°C) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) .
    Optimization focuses on solvent polarity (DMSO enhances nucleophilicity), temperature control (prevents side reactions), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How can the compound’s structural integrity be validated after synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., benzodioxole protons at δ 6.7–6.9 ppm, quinazoline carbonyl at δ 165–170 ppm) .
  • Mass spectrometry : Verify molecular weight (theoretical m/z: 681.74) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL refinement .
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .

Q. What solubility challenges are anticipated, and how can they be addressed?

The compound’s low aqueous solubility (predicted logP ~3.5) arises from its hydrophobic quinazoline and benzodioxole moieties. Mitigation strategies:

  • Co-solvent systems : Use DMSO-water gradients (e.g., 10% DMSO in PBS) for in vitro assays .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Focus on core modifications and substituent effects :

  • Quinazoline modifications : Replace the 8-oxo group with thiocarbonyl to assess redox stability .
  • Sulfanyl group variations : Test carbamoylmethyl vs. alkyl/aryl sulfanyl groups for target binding affinity (e.g., via SPR or ITC assays) .
  • Benzodioxole substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate pharmacokinetics .

Q. Example SAR Table :

Substituent (Position)ModificationObserved Effect
6-Sulfanyl (R)Carbamoylmethyl → Methyl↓ Anticonvulsant activity (ED₅₀ increases from 15 mg/kg to 30 mg/kg)
8-Oxo (R')Oxo → Thiocarbonyl↑ Metabolic stability (t₁/₂ increases by 2x)

Q. What computational methods are suitable for predicting binding modes and target interactions?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., GABA receptors) to identify key interactions (e.g., hydrogen bonding with quinazoline carbonyl) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values using Gaussian-derived descriptors .

Q. How should contradictory crystallographic and spectroscopic data be resolved?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., ring puckering in benzodioxole) .
  • Electron density maps : Use SHELXL’s SQUEEZE function to model disordered solvent regions .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous synthesis of intermediates (e.g., quinazoline core) reduces batch variability .
  • Green solvents : Replace DMSO with Cyrene (dihydrolevoglucosenone) to improve sustainability .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR .

Q. How can bioactivity assays be optimized to minimize false positives?

  • Counter-screening : Test against unrelated targets (e.g., kinase panels) to rule out promiscuity .
  • Cellular toxicity controls : Include MTT assays on HEK293 cells to differentiate cytotoxicity from target-specific effects .
  • Redox interference checks : Add catalase/SOD to cell media to neutralize reactive oxygen species (ROS) artifacts .

Q. What are the critical considerations for designing stable formulations for in vivo studies?

  • pH stability : Formulate at pH 6.5–7.4 (avoid alkaline conditions that hydrolyze the amide bond) .
  • Lyophilization : Prepare lyophilized powders with trehalose (cryoprotectant) for long-term storage .
  • Plasma protein binding : Pre-screen with equilibrium dialysis to adjust dosing regimens .

Methodological Notes

  • Key references : SHELX crystallography , NMR/HPLC protocols , and SAR frameworks are prioritized.

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